2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzoyl chloride with 4-oxopiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide can be compared with similar compounds such as:
2,6-Dichloro-N-phenylaniline: This compound has anti-Candida albicans activity and acts as a COX inhibitor.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Used in various chemical reactions and processes.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A potent TYK2 inhibitor with applications in research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from these similar compounds.
Eigenschaften
CAS-Nummer |
948895-19-0 |
---|---|
Molekularformel |
C14H16Cl2N2O2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-2-1-3-12(16)13(11)14(20)17-6-9-18-7-4-10(19)5-8-18/h1-3H,4-9H2,(H,17,20) |
InChI-Schlüssel |
MFORSJILGGYPOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)CCNC(=O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.